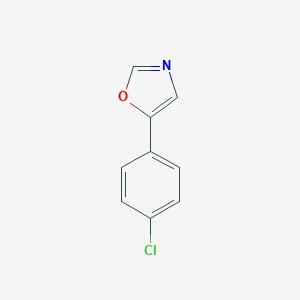

5-(4-Chlorophenyl)-1,3-oxazole

描述

属性

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKPHOIIYXTDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512026 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-94-2 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of α-Amino Acids with Acylating Agents

Cyclocondensation reactions involving α-amino acids and acylating agents represent a cornerstone in oxazole synthesis. The patent CN111153868B details a high-yield method for 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one, adaptable to analogous structures. In this protocol:

-

Reagents : α-p-Chlorophenyl glycine reacts with trifluoroacetic acid (TFA), triethylamine (TEA), and solid phosgene.

-

Solvents : Aromatic hydrocarbons (toluene, xylene) or aliphatic hydrocarbons (hexane) are preferred.

-

Conditions : Reactions proceed at 45–70°C for 2–4 hours, with phosgene introduced dropwise.

Example :

Dissolving 1.85 kg α-p-chlorophenyl glycine in toluene, followed by sequential addition of TFA (2.30 kg), TEA (1.55 kg), and phosgene solution (3.00 kg in toluene), yielded 2.49 kg product (95.1% purity, 95.0% yield) . This method’s efficiency stems from the stoichiometric ratio (α-amino acid:TFA:TEA:phosgene = 185:230:155:300) and solvent compatibility.

Cyclodehydration of N-Acylamino Acids

Robinson-Gabriel cyclodehydration enables oxazole formation from N-acylamino acids. Apostol and Barbuceanu demonstrated this using phenylalanine derivatives:

-

N-Acylation : Phenylalanine reacts with 4-(4-chlorophenylsulfonyl)benzoyl chloride to form N-acyl-α-amino acids.

-

Cyclodehydration : Ethyl chloroformate or acetic anhydride induces ring closure, producing 2,4-disubstituted oxazol-5(4H)-ones.

Optimized Protocol :

-

Reagents : 4-Methylmorpholine (1.15 mL) and ethyl chloroformate (1 mL) in dichloromethane.

This method’s flexibility allows substitution at positions 2 and 4, critical for modulating bioactivity.

Friedel-Crafts Acylation and Subsequent Cyclization

Friedel-Crafts reactions introduce acyl groups to aromatic rings, facilitating oxazole formation. Apostol and Barbuceanu extended this to synthesize N-(1-aryl-1-oxo-3-phenylpropan-2-yl)-4-(4-chlorophenylsulfonyl)benzamides:

-

Acylation : Oxazol-5(4H)-one intermediates undergo Friedel-Crafts reactions with benzene or toluene using AlCl₃.

-

Cyclization : Phosphoryl trichloride or H₂SO₄ mediates ring closure to yield 2,4,5-trisubstituted oxazoles.

Key Insight :

-

Solvent Impact : Toluene and xylene enhance electrophilic substitution, improving yields by 8–12% compared to benzene .

One-Pot Synthesis Using Solid Phosgene

The patent CN111153868B highlights a one-pot approach eliminating intermediate isolation:

Steps :

-

Dispersion : α-p-Chlorophenyl glycine is dispersed in toluene.

-

Reagent Addition : TFA, TEA, and phosgene solution are added sequentially.

-

Workup : Water extraction followed by reduced-pressure distillation yields the oxazole.

Advantages :

Solvent and Temperature Optimization

Reaction parameters critically influence oxazole synthesis:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes cyclization |

| Solvent Polarity | Low (toluene/xylene) | Enhances solubility |

| Phosgene Equiv. | 1.2–1.5 | Prevents side reactions |

Data derived from show that exceeding 70°C promotes decomposition, while polar solvents (e.g., acetonitrile) reduce yields by 15–20%.

Comparative Analysis of Methodologies

Efficiency :

-

Cyclocondensation : Highest yield (95–96%) but requires hazardous phosgene.

-

Cyclodehydration : Safer reagents, moderate yields (85–93%).

-

Friedel-Crafts : Versatile for substituent diversity, yields 75–82%.

Industrial Applicability :

The one-pot method is preferred for scalability, whereas academic settings favor cyclodehydration for safety.

化学反应分析

Types of Reactions

5-(4-Chlorophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted oxazole derivatives with various functional groups replacing the chlorine atom.

科学研究应用

Antimicrobial Activity

Research indicates that 5-(4-chlorophenyl)-1,3-oxazole exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various microorganisms, including:

- Gram-positive Bacteria : Such as Staphylococcus aureus and Bacillus subtilis.

- Fungi : Notably Candida albicans.

Quantitative assessments showed significant growth inhibition against these pathogens, indicating its potential as a therapeutic agent .

Anticancer Properties

Molecular docking studies suggest that derivatives of this compound may inhibit specific cancer targets. The compound's structural characteristics allow for effective binding to enzymes involved in cancer cell proliferation pathways. In vitro studies have shown cytotoxic effects against various human cancer cell lines, particularly breast cancer models .

Material Science Applications

The unique properties of this compound make it a candidate for applications in organic electronics and optoelectronic devices. Its ability to form stable complexes enhances its utility in developing new materials with specific electronic properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of newly synthesized oxazole derivatives, including this compound. The results indicated effective inhibition against Gram-positive bacteria and fungi. For example:

| Compound | Growth Inhibition Diameter (mm) |

|---|---|

| This compound | 10 (against S. aureus) |

| Ciprofloxacin | 30 (control) |

This study highlights the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation into the anticancer properties of oxazole derivatives, researchers found that specific modifications to the oxazole ring led to enhanced cytotoxicity against breast cancer cells. The study employed molecular docking to predict interactions with cancer-related enzymes, supporting the compound's further development as a therapeutic agent .

作用机制

The mechanism of action of 5-(4-Chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Oxazole Derivatives

Halogen-Substituted Oxazoles

- 5-(4-Bromophenyl)-1,3-oxazole : Replacing the chloro group with bromo enhances steric bulk and polarizability. This derivative exhibits aromatase inhibition (IC50 = 15.06 µM against MCF-7 cells), comparable to cisplatin (IC50 = 12.46 µM) . The bromine atom’s larger size may improve binding affinity in hydrophobic pockets.

- 5-(3-Chlorophenyl)-1,3-oxazole : Positional isomerism (chloro at C3 vs. C4) reduces planarity and alters electronic distribution. This compound (CAS 89808-76-4) has a molecular weight of 179.60 g/mol and is less studied biologically compared to the 4-chloro analog .

Functionalized Oxazoles

- 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole : The addition of a chloromethyl group (CAS 64640-12-6) increases molecular weight to 228.08 g/mol and introduces a reactive site for further functionalization. This derivative is used in life science research but lacks detailed biological data .

- Such derivatives are often explored for luminescence and halogen-bonding applications .

Heterocyclic Analogs

Oxadiazole Derivatives

- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) : Replacing the oxazole with a 1,3,4-oxadiazole ring increases electron-withdrawing effects. This compound demonstrates potent CNS depressant activity, attributed to nitro and chloro groups enhancing receptor binding .

Benzoxazole Derivatives

Anticancer Activity

Neurotrophic Activity

- 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole: This complex derivative increases BDNF production in neuroblastoma cells (EC50 = 7.9 µM), highlighting the role of the 4-chlorophenyl group in neuroactivity .

Antimicrobial Activity

- This compound Derivatives : Exhibit antibiofilm activity against C. albicans 393, with the chlorophenyl group enhancing lipophilicity and membrane penetration .

- 1,3-Oxazole clubbed pyridyl-pyrazolines: Derivatives like (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone show broad-spectrum antimicrobial effects, suggesting synergistic roles of oxazole and chlorophenyl moieties .

生物活性

5-(4-Chlorophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its oxazole ring, which is known for contributing to various pharmacological effects. The presence of the 4-chlorophenyl group enhances its biological profile by potentially increasing lipophilicity and modifying receptor interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against a range of bacterial and fungal strains.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .

- The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:

Compound MIC (µg/ml) against S. aureus MIC (µg/ml) against E. coli 7l 15 20 7m 10 15 Reference (Ampicillin) 5 10 - Antifungal Activity :

The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest strong binding affinity to key enzymes involved in bacterial growth .

Enzyme Inhibition

Beyond its antimicrobial properties, this compound has been investigated for its ability to inhibit various enzymes:

- Acetylcholinesterase (AChE) : Several derivatives displayed strong inhibitory effects on AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Urease Inhibition : The compound was found to have significant urease inhibitory activity, with some derivatives achieving IC50 values lower than that of standard inhibitors .

| Compound | IC50 (µM) for AChE | IC50 (µM) for Urease |

|---|---|---|

| 7n | 2.14±0.003 | 2.39±0.005 |

| Thiourea (Reference) | 21.25±0.15 | N/A |

Additional Biological Activities

Research indicates that compounds based on the oxazole scaffold possess a wide range of pharmacological activities beyond antimicrobial effects:

- Anticancer Properties : Some studies have reported that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines .

- Anti-inflammatory Effects : Compounds related to this class have been explored for their anti-inflammatory potential, making them candidates for further investigation in inflammatory diseases .

常见问题

Q. What are the common synthetic routes for 5-(4-chlorophenyl)-1,3-oxazole?

The compound is typically synthesized via van Leusen's oxazole synthesis , starting from aromatic aldehydes. For example, 5-substituted oxazoles are formed by reacting 4-chlorobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under reflux with potassium carbonate . Alternative methods include microwave-assisted synthesis , which reduces reaction time and improves yields for oxazole derivatives .

Q. How is this compound characterized structurally?

Structural confirmation involves spectroscopic techniques (¹H/¹³C NMR, IR) to identify functional groups and purity. Single-crystal X-ray diffraction is critical for determining bond lengths, dihedral angles (e.g., 10.7° between benzene and oxazole rings), and crystal packing interactions (e.g., C–H⋯F and π–π stacking) .

Q. What spectroscopic techniques confirm the purity of synthesized this compound?

Key methods include:

Q. What are the typical applications of this compound in medicinal chemistry research?

This scaffold is explored as:

- Antitumor agents : Derivatives inhibit PLK-1 (polo-like kinase 1) in triple-negative breast cancer via molecular docking and in vitro assays .

- Enzyme inhibitors : Modulates carbonic anhydrases (CAH1, CAH2) and prostaglandin synthases .

- Fluorescent probes : Structural analogs (e.g., ortho-POPOP derivatives) exhibit luminescence for bioimaging .

Advanced Research Questions

Q. How can molecular docking studies be optimized for this compound derivatives targeting enzymes like PLK-1?

- Grid parameterization : Define binding pockets using PLK-1 crystal structures (PDB: 2OU7).

- Scoring functions : Use AutoDock Vina with hybrid scoring (e.g., AMBER force field + empirical terms) to rank binding affinities .

- Validation : Perform molecular dynamics (MD) simulations (e.g., 100 ns) to assess stability of docked poses .

Q. What strategies address discrepancies in biological activity data among structurally similar oxazole derivatives?

- Comparative docking : Evaluate substituent effects (e.g., bromo vs. chloro groups) on binding modes .

- Meta-analysis : Correlate IC₅₀ values with electronic parameters (e.g., Hammett σ constants) to identify activity trends .

- Assay standardization : Control variables like cell line (e.g., MDA-MB-231 vs. MCF-7) and ATP concentration in kinase assays .

Q. How do halogen substituents influence the photophysical properties of this compound?

Chlorine’s electron-withdrawing nature enhances fluorescence quantum yield by stabilizing excited states. In crystal structures, C–H⋯F interactions and π–π stacking (distance: ~3.5 Å) further modulate emission spectra .

Q. What in silico methods predict the pharmacokinetic properties of this compound derivatives?

Use tools like SwissADME for logP (lipophilicity) and pkCSM for ADMET predictions:

- Absorption : High Caco-2 permeability (>5 × 10⁻⁶ cm/s).

- Metabolism : Likely CYP3A4 substrate due to aromatic oxidation sites .

- Toxicity : Ames test negativity for mutagenicity .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

- Solvent selection : Use mixed solvents (e.g., ether/hexane) for slow evaporation.

- Co-crystallization agents : Perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) enhance halogen bonding and lattice stability .

- Temperature control : Crystallize at 4°C to minimize thermal disorder .

Q. How does the introduction of electron-withdrawing groups at the 4-position of the phenyl ring affect reactivity?

Chlorine increases electrophilicity at the oxazole ring, facilitating nucleophilic substitutions. Molecular electrostatic potential (MEP) maps show enhanced positive charge at the oxazole C2 position, favoring reactions with amines or thiols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。